molecular formula C11H15NO4 B1273647 (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid CAS No. 742691-70-9

(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Cat. No.: B1273647
CAS No.: 742691-70-9
M. Wt: 225.24 g/mol
InChI Key: XZFWLSJPXJTSMZ-MRVPVSSYSA-N
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Description

®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a chiral amino acid derivative It features an amino group and a 2,3-dimethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid may involve:

    Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.

    Chiral Catalysis: Employing chiral catalysts to favor the formation of the ®-enantiomer during the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3-nitro-3-(2,3-dimethoxyphenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(2,3-dimethoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: It serves as a model compound for studying amino acid transport and metabolism.

    Chemical Synthesis: It is a building block for the synthesis of more complex organic molecules.

    Industrial Applications: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors involved in amino acid metabolism.

    Pathways: It may influence pathways related to neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid: The enantiomer of the compound.

    3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid: The racemic mixture.

    3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: A similar compound with different substitution on the phenyl ring.

Uniqueness

®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and racemic mixture.

Properties

IUPAC Name

(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFWLSJPXJTSMZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375908
Record name (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742691-70-9
Record name (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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